Product packaging for Methyl 2-bromo-3-methylbenzoate(Cat. No.:CAS No. 131001-86-0)

Methyl 2-bromo-3-methylbenzoate

Cat. No.: B146986
CAS No.: 131001-86-0
M. Wt: 229.07 g/mol
InChI Key: QAOFGUXVDAZKBW-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representations of Methyl 2-bromo-3-methylbenzoate

The precise naming and identification of a chemical compound are paramount for unambiguous scientific communication. This section details the standardized nomenclature and registry numbers for this compound.

IUPAC Naming Conventions and Common Synonyms

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.govnih.gov This name is derived by identifying the parent acid, 2-bromo-3-methylbenzoic acid, and naming the corresponding methyl ester.

Several synonyms are also used in literature and chemical databases to refer to this compound. These include:

2-Bromo-3-methyl-benzoic acid methyl ester nih.gov

Benzoic acid, 2-bromo-3-methyl-, methyl ester nih.gov

Methyl 2-bromo-m-toluate fishersci.ca

2-Bromo-m-toluic acid methyl ester fishersci.ca

These synonyms often arise from different naming conventions or historical naming practices but all refer to the same chemical entity.

Chemical Abstracts Service (CAS) Registry Number and EC Number

For definitive identification, the Chemical Abstracts Service (CAS) has assigned the registry number 131001-86-0 to this compound. nih.govchemicalbook.com This unique identifier is crucial for database searches and regulatory purposes. The corresponding European Community (EC) Number is 811-115-8 . nih.govnih.gov

IdentifierValue
CAS Registry Number131001-86-0
EC Number811-115-8

Molecular Formula and Structural Isomerism

The molecular formula for this compound is C₉H₉BrO₂ . nih.govchemicalbook.commolbase.com This formula indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms. The arrangement of these atoms on the benzene (B151609) ring gives rise to several structural isomers, which are compounds with the same molecular formula but different structural arrangements. The positions of the bromo and methyl substituents on the benzoate (B1203000) ring are key to defining these isomers.

Structural isomers of this compound are crucial for understanding how the relative positions of the substituents can influence the chemical and physical properties of the molecule. The following subsections explore some of these isomers.

This isomer, with the IUPAC name methyl 3-bromo-2-methylbenzoate , also has the molecular formula C₉H₉BrO₂. nih.gov It is assigned the CAS Registry Number 99548-54-6 and the EC Number 807-742-1 . nih.gov In this structure, the positions of the bromo and methyl groups are swapped relative to the primary compound of discussion.

PropertyValue
IUPAC Namemethyl 3-bromo-2-methylbenzoate
CAS Registry Number99548-54-6
EC Number807-742-1
Molecular FormulaC₉H₉BrO₂

Another structural isomer is Methyl 2-bromo-5-methylbenzoate , which shares the same molecular formula of C₉H₉BrO₂. Its CAS Registry Number is 90971-88-3 . In this isomer, the methyl group is positioned para to the bromo substituent.

PropertyValue
IUPAC Namemethyl 2-bromo-5-methylbenzoate
CAS Registry Number90971-88-3
Molecular FormulaC₉H₉BrO₂

Methyl 3-bromo-5-methylbenzoate is also a structural isomer with the molecular formula C₉H₉BrO₂. cymitquimica.com It is identified by the CAS Registry Number 478375-40-5 . cymitquimica.com Common synonyms for this compound include 3-Bromo-5-methylbenzoic acid methyl ester and Benzoic acid, 3-bromo-5-methyl-, methyl ester. cymitquimica.com

PropertyValue
IUPAC Namemethyl 3-bromo-5-methylbenzoate
CAS Registry Number478375-40-5
Molecular FormulaC₉H₉BrO₂
Methyl 3-bromo-4-methylbenzoate

Methyl 3-bromo-4-methylbenzoate is an isomer of this compound, with the CAS number 104901-43-1. chembk.comchemicalbook.com It is widely utilized as an intermediate in the synthesis of drugs and pesticides. chembk.com One common method for its preparation involves the esterification of 3-bromo-4-methylbenzoic acid. This can be achieved by reacting the acid with oxalyl chloride in dichloromethane, followed by the addition of methanol (B129727). Another approach is the direct bromination of methyl benzoate under acidic conditions. chembk.com This compound is a solid at room temperature, with a melting point in the range of 38-44°C. chembk.comchemicalbook.com

Methyl 5-bromo-2-methylbenzoic acid

Methyl 5-bromo-2-methylbenzoic acid, also known as 5-Bromo-o-toluic acid, is another related bromo-substituted benzoic acid derivative. It serves as a crucial intermediate in the production of various pharmaceuticals, including anti-inflammatory and antimicrobial agents, as well as in the development of agrochemicals. chemimpex.com The synthesis of 5-bromo-2-methylbenzoic acid can be accomplished through the bromination of 2-methylbenzoic acid (o-toluic acid). chemicalbook.comchemicalbook.com This reaction is typically carried out using bromine in the presence of concentrated sulfuric acid, which yields a mixture of bromo-isomers that can then be purified. chemicalbook.comchemicalbook.com

Contextual Significance in Contemporary Organic Synthesis

The strategic placement of the bromine atom, the methyl group, and the ester functional group on the benzene ring of this compound provides multiple reactive sites, making it a valuable component in modern synthetic strategies. fishersci.canih.gov

Role as an Intermediate in Multi-step Synthesis

This compound is primarily utilized as a pharmaceutical intermediate. chemicalbook.comfishersci.ca Its parent acid, 2-bromo-3-methylbenzoic acid, is a known precursor in the synthesis of N-phenyl-3-methylanthranilic acid through a copper-catalyzed amination reaction with aniline (B41778). sigmaaldrich.com The ester form, this compound, can be synthesized from its parent acid. molbase.com This highlights its role in multi-step reaction sequences where the carboxylic acid is first synthesized and then esterified to yield the methyl ester for subsequent transformations. molbase.comorgsyn.org The presence of the bromine atom allows for various cross-coupling reactions, a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Precursor for Diverse Organic Molecules

The utility of this compound extends to its role as a precursor for a diverse range of organic molecules. The bromo substituent can be readily transformed or replaced using organometallic coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new functional groups and build more complex molecular architectures. For instance, the related compound Methyl 4-bromo-3-methylbenzoate undergoes Suzuki coupling with 2-chloroboronic acid to form a biaryl compound. sigmaaldrich.com The ester group can be hydrolyzed back to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular diversification. This versatility makes it a key starting material for creating a wide array of substituted benzene derivatives used in pharmaceutical and materials science research. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B146986 Methyl 2-bromo-3-methylbenzoate CAS No. 131001-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOFGUXVDAZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445408
Record name Methyl 2-bromo-3-methylbenzoate
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131001-86-0
Record name Methyl 2-bromo-3-methylbenzoate
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Record name Methyl 2-Bromo-3-methylbenzoate
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Synthetic Methodologies and Reaction Pathways

Direct Esterification Approaches

Direct esterification stands as the most straightforward and commonly employed method for the synthesis of Methyl 2-bromo-3-methylbenzoate. This approach begins with 2-bromo-3-methylbenzoic acid, which is converted to its methyl ester.

The conversion of 2-bromo-3-methylbenzoic acid to its methyl ester is a classic example of Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process in which the carboxylic acid reacts with an alcohol to form an ester and water. quora.com

The most common protocol involves the reaction of 2-bromo-3-methylbenzoic acid with methanol (B129727). In this process, methanol serves as both the reactant and often as the solvent, used in large excess to drive the equilibrium towards the product side. A similar procedure is reported for the synthesis of methyl 3-bromobenzoate, where 3-bromobenzoic acid is dissolved in methanol. chemicalbook.com

The esterification reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the nucleophilic methanol. quora.com Concentrated sulfuric acid is a frequently used catalyst for this transformation. Typically, a catalytic amount, such as a few drops or a small volume, is sufficient to promote the reaction effectively. chemicalbook.comgoogle.com For instance, in the synthesis of methyl 3-bromobenzoate, two drops of concentrated sulfuric acid were added to a methanol solution of the corresponding acid. chemicalbook.com Similarly, the esterification of 2-bromo-4-methyl-benzoic acid was achieved using 1 mL of concentrated sulfuric acid in 250 mL of methanol.

To maximize the yield of the ester, the reaction conditions are optimized. The reaction is typically heated to reflux to increase the reaction rate. Reaction times can vary, with procedures for analogous compounds reporting refluxing for periods ranging from ten hours to overnight (approximately 16 hours). chemicalbook.com The use of excess methanol as the solvent helps to shift the equilibrium in favor of the ester product. After the reaction is complete, a workup procedure is necessary to remove the excess methanol, the acid catalyst, and any unreacted carboxylic acid. This often involves concentration under reduced pressure, followed by extraction with an organic solvent and washing with a basic solution, like saturated sodium bicarbonate, to neutralize and remove acids. chemicalbook.com

Different methods exist for the esterification of carboxylic acids, with Fischer-Speier esterification being the most direct. An alternative, two-step method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. This method avoids the equilibrium limitations of direct esterification.

For example, 3-bromo-4-methylbenzoic acid has been converted to its methyl ester by first reacting it with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride. This intermediate is then treated with methanol to yield the final ester. While direct Fischer esterification of similar compounds provides high yields of around 85%, the acyl chloride method also demonstrates effective conversion. chemicalbook.com The choice of method may depend on the substrate's sensitivity to strong acids and high temperatures, or the availability of reagents.

MethodStarting Material (Analog)ReagentsConditionsYieldReference
Fischer Esterification3-Bromobenzoic acidMethanol, Sulfuric Acid (cat.)Reflux, 10 hours85% chemicalbook.com
Fischer Esterification2-Bromo-4-methyl-benzoic acidMethanol, Sulfuric Acid (cat.)Reflux, ~16 hours85%
Acyl Chloride Formation3-Bromo-4-methylbenzoic acid1. Oxalyl chloride, DMF (cat.) 2. MethanolAmbient temperature, 2 hoursNot explicitly stated, but successful formation

Esterification of 2-Bromo-3-methylbenzoic Acid

Bromination Reactions for Aromatic Systems

The synthesis of the required precursor, 2-bromo-3-methylbenzoic acid, involves the electrophilic aromatic substitution of a suitable starting material. A logical precursor is 3-methylbenzoic acid (m-toluic acid). The directing effects of the substituents on the aromatic ring are crucial for determining the position of bromination.

The methyl group (-CH₃) is an activating group and an ortho, para-director. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. In 3-methylbenzoic acid, the positions are:

Ortho to -CH₃: C2, C4

Para to -CH₃: C6

Meta to -COOH: C2, C5

Both groups direct incoming electrophiles to the C2 position. The C5 position is also meta to the carboxyl group, but the C2 position is sterically less hindered and activated by the methyl group. Therefore, bromination of 3-methylbenzoic acid is expected to yield 2-bromo-3-methylbenzoic acid as a significant product. The reaction is typically carried out using bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to generate the electrophile. brainly.comwordpress.com

Bromination of Methyl 3-methylbenzoate (B1238549)

The direct bromination of Methyl 3-methylbenzoate is an electrophilic aromatic substitution reaction. This process requires the activation of molecular bromine with a catalyst to generate a potent electrophile capable of attacking the substituted benzene (B151609) ring. libretexts.org

The regiochemical outcome of the bromination of Methyl 3-methylbenzoate is dictated by the directing effects of the two substituents already present on the aromatic ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

The methyl group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It donates electron density to the ring primarily through an inductive effect and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). youtube.com Conversely, the methyl ester group is a deactivating substituent due to its electron-withdrawing nature, which pulls electron density from the ring through both inductive and resonance effects. wordpress.com This deactivation slows the reaction rate and directs incoming electrophiles to the meta positions (positions 2 and 4 relative to the methyl group). wordpress.comrsc.org

In the case of Methyl 3-methylbenzoate, the directing effects of the two groups are cooperative.

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The methyl ester group at position 1 directs incoming electrophiles to position 5 and, importantly, position 3 (which is already occupied) and the equivalent position 2 relative to the ester.

Therefore, both groups favor substitution at position 2 and position 4. The formation of this compound indicates a preferential attack at the 2-position, which is ortho to the activating methyl group and meta to the deactivating ester group. While a mixture of isomers is possible, the specific conditions can be tailored to favor the desired 2-bromo product.

Table 1: Directing Effects on Methyl 3-methylbenzoate
SubstituentPositionTypeDirecting EffectFavored Positions for Bromination
-COOCH₃1DeactivatingMeta2, 5
-CH₃3ActivatingOrtho, Para2, 4, 6

Electrophilic aromatic bromination of deactivated or moderately activated rings does not proceed with molecular bromine alone. A Lewis acid catalyst is required to polarize the bromine molecule, creating a highly electrophilic bromine cation (Br⁺) that can be attacked by the aromatic π-system. libretexts.orgbrainly.com

Commonly used catalysts for this purpose are iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgwordpress.com The catalyst is typically generated in situ by adding iron powder to the bromine. wordpress.comorgsyn.org

The mechanism involves the following steps:

Activation of Bromine: The Lewis acid catalyst reacts with molecular bromine to form a complex, generating the electrophilic bromine species. brainly.com

Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.combrainly.com

Deprotonation: A weak base, such as the FeBr₄⁻ formed during the activation step, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the catalyst. wordpress.com

Zeolites have also been investigated as reusable, heterogeneous catalysts for aromatic bromination. They can offer high selectivity, often favoring the para isomer, and represent a cleaner synthetic strategy. researchgate.netnih.gov

Alternative Bromination Strategies

Beyond the classic Br₂/FeBr₃ system, other reagents can be employed for the aromatic bromination of benzene rings.

N-Bromosuccinimide (NBS) in Acid: While NBS is commonly used for radical bromination at the benzylic position, under strongly acidic conditions (e.g., concentrated sulfuric acid), it can act as a source for electrophilic bromine to substitute on the aromatic ring. utm.my This method can be an alternative when access to liquid bromine is limited. utm.my

Oxidative Bromination: Systems using a bromide salt, such as ammonium (B1175870) bromide or lithium bromide, in conjunction with an oxidant can generate the electrophilic bromine in situ. Common oxidants for this purpose include Oxone or ceric ammonium nitrate (B79036) (CAN). nih.govorganic-chemistry.org

Bromide/Bromate (B103136) Couple: A mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an aqueous acidic medium provides an efficient and practical alternative to using liquid bromine directly.

Table 2: Selected Alternative Bromination Reagents
Reagent SystemDescription
NBS / H₂SO₄Uses N-bromosuccinimide in strong acid for electrophilic substitution. utm.my
NH₄Br / OxoneGenerates electrophilic bromine from a bromide salt using an oxidant. organic-chemistry.org
NaBr / NaBrO₃ / H⁺A stable, solid reagent couple that forms bromine in an acidic solution.

Derivatization from Related Halogenated Precursors

An alternative to direct bromination is to begin with a precursor that already contains the bromine atom in the correct position and then form the ester.

This compound can be synthesized directly from its corresponding carboxylic acid, 2-bromo-3-methylbenzoic acid, through esterification. google.com The most common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). google.com The reaction is heated under reflux to drive the equilibrium towards the formation of the ester product.

The precursor, 2-bromo-3-methylbenzoic acid, can itself be prepared via the Von Richter reaction. orgsyn.org This reaction involves the treatment of an aromatic nitro compound with potassium cyanide. orgsyn.org A notable feature of this reaction is cine substitution, where the incoming carboxyl group attaches to the ring at a position adjacent to where the nitro group was located.

In a documented synthesis, 2-bromo-3-methylbenzoic acid is prepared from 2-bromo-4-nitrotoluene. orgsyn.org The process involves heating the nitro compound with potassium cyanide in a mixture of 2-ethoxyethanol (B86334) and water. The reaction proceeds with the displacement of the nitro group and the introduction of a carboxylic acid group at the adjacent position (position 3), yielding the desired product after acidification. orgsyn.org This pathway provides a method for synthesizing the specific isomer required for subsequent esterification, although yields for the Von Richter reaction are often low to moderate. orgsyn.org

Table 3: Von Richter Synthesis of 2-Bromo-3-methylbenzoic Acid
Starting MaterialReagentsProductReported Yield
2-Bromo-4-nitrotoluene1. KCN, 2-ethoxyethanol, H₂O, reflux2. HCl (aq)2-Bromo-3-methylbenzoic acid7-8%

Data sourced from Organic Syntheses procedure. orgsyn.org

Synthesis from 2-Bromo-3-methylbenzoic Acid

Transition Metal-Catalyzed Transformations (e.g., Copper-Catalyzed Amination)

The bromine atom on the aromatic ring of bromo-aromatic compounds is a key functional group for transition metal-catalyzed cross-coupling reactions. Copper-catalyzed amination, a type of Ullmann condensation, is a notable transformation.

In a study on the regioselective copper-catalyzed amination of 2-bromobenzoic acids, 2-bromo-3-methylbenzoic acid was reacted with aniline (B41778). nih.gov This reaction, catalyzed by a copper(I)/copper(II) oxide system, selectively replaces the bromine atom with an amino group, leading to the formation of N-phenyl-3-methylanthranilic acid. nih.gov The reaction demonstrates the utility of copper catalysis in forming C-N bonds with this substrate class. While this example uses the carboxylic acid, the corresponding methyl ester, this compound, is expected to undergo similar transformations.

Table 1: Example of Copper-Catalyzed Amination of a 2-bromo-3-methylbenzoic acid derivative

Reactant 1Reactant 2CatalystProductYieldReference
2-bromo-3-methylbenzoic acidAnilineCu powder / Cu₂ON-phenyl-3-methylanthranilic acid58% nih.gov

Modifications of Substituents on the Aromatic Ring

The substituents on the aromatic ring of this compound—the bromine atom, the methyl group, and the methyl ester group—can each be modified to create a diverse range of derivatives. The directing effects of these existing substituents will influence the regioselectivity of further electrophilic aromatic substitution reactions. The ester and bromo groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these effects will determine the position of any new substituent.

Further transformations can also be performed on the existing functional groups. For instance, the bromine atom can participate in various other cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. The methyl group can potentially be oxidized under strong conditions, and the ester can be hydrolyzed back to the carboxylic acid or converted to an amide.

Emerging Synthetic Techniques

Modern synthetic methods are continuously being developed to improve efficiency, reduce reaction times, and enhance the sustainability of chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the general principles of microwave-assisted esterification are well-established.

The esterification of benzoic acids can be significantly expedited using microwave irradiation, often in the presence of a catalytic amount of acid. This technique can dramatically reduce reaction times from hours to minutes. It is plausible that the esterification of 2-bromo-3-methylbenzoic acid with methanol could be efficiently carried out using this technology, likely providing high yields in a much shorter timeframe than traditional heating methods.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for easier scale-up. The esterification of carboxylic acids is a reaction that is well-suited to flow chemistry.

In a typical setup, a solution of the carboxylic acid (2-bromo-3-methylbenzoic acid) and the alcohol (methanol), along with a catalyst, would be pumped through a heated reactor coil. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the yield and purity of the desired ester. While specific applications of flow chemistry for the synthesis of this compound are not widely reported, the successful application of this technology to the esterification of other aromatic acids suggests its potential applicability.

Reaction Mechanisms and Mechanistic Studies

Nucleophilic Acyl Substitution Mechanisms in Ester Formation

The formation of methyl 2-bromo-3-methylbenzoate from 2-bromo-3-methylbenzoic acid and methanol (B129727) proceeds via a nucleophilic acyl substitution reaction. This class of reactions involves the substitution of a nucleophile for a leaving group on a carbonyl carbon. masterorganicchemistry.com The most common method for this transformation is the Fischer esterification, which is catalyzed by a strong acid. libretexts.orgchemicalbook.com

The mechanism of acid-catalyzed esterification involves several key steps: libretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated, regenerating the carbonyl group. libretexts.org

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst. youtube.com

Under basic conditions, such as using sodium hydroxide (B78521), the hydrolysis of the ester, known as saponification, can occur. This process is essentially the reverse of esterification and involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org

Electrophilic Aromatic Substitution in Bromination

The introduction of the bromine atom onto the aromatic ring of 3-methylbenzoic acid to form 2-bromo-3-methylbenzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction. libretexts.orgmasterorganicchemistry.com In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. slideserve.com

The general mechanism for electrophilic aromatic substitution proceeds in two main steps: libretexts.org

Formation of the Electrophile: A strong electrophile is generated. In the case of bromination, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used to polarize the bromine molecule (Br₂), creating a more potent electrophile (Br⁺). libretexts.org

Attack of the Aromatic Ring and Formation of the Sigma Complex: The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. slideserve.comlibretexts.org

Deprotonation to Restore Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

Ortho-Para Directing Effects of Substituents

The position of the incoming electrophile on the benzene ring is directed by the substituents already present. masterorganicchemistry.com In the case of 3-methylbenzoic acid, we have a methyl group (-CH₃) and a carboxylic acid group (-COOH).

Methyl Group (-CH₃): The methyl group is an alkyl group and is considered an activating group and an ortho, para-director . masterorganicchemistry.comquora.com It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the carbocation intermediate when the attack occurs at the ortho and para positions. quora.commnstate.edu

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director . masterorganicchemistry.comlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the carbocation intermediate, particularly when the attack is at the ortho and para positions. libretexts.org

Given that the methyl group is at position 3, the ortho positions are 2 and 4, and the para position is 6. The carboxylic acid group at position 1 directs incoming groups to the meta position (position 3 and 5). The directing effects of both groups must be considered. The methyl group activates the ortho (2 and 4) and para (6) positions, while the carboxyl group deactivates the ortho (2 and 6) and para (4) positions relative to the meta position (5). The bromine atom is introduced at the 2-position, which is ortho to the methyl group and ortho to the carboxylic acid group. This outcome suggests that the activating effect of the methyl group at the 2-position overcomes the deactivating effect of the carboxyl group at the same position.

Role of Activating and Deactivating Groups

Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. quora.comlibretexts.org

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. slideshare.netlibretexts.org This increased electron density also stabilizes the positive charge of the sigma complex formed during the reaction. libretexts.org Examples include alkyl groups, hydroxyl groups, and amino groups. slideshare.net

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. quora.comlibretexts.org They destabilize the sigma complex. libretexts.org Examples include nitro groups, carbonyl groups (like in carboxylic acids), and halogens. slideshare.netorganicchemistrytutor.com

In the bromination of 3-methylbenzoic acid, the activating methyl group works in opposition to the deactivating carboxylic acid group. quora.com The fact that the reaction proceeds to give a specific product indicates that the reaction conditions are suitable to overcome the deactivation by the carboxyl group.

Carbocation Rearrangements and Their Influence on Product Distribution

Carbocation rearrangements are a common phenomenon in organic reactions that proceed through a carbocation intermediate. leah4sci.comlibretexts.org These rearrangements occur to form a more stable carbocation, which can significantly influence the final product distribution. youtube.commasterorganicchemistry.com

Hydride and Methyl Shifts

The most common types of carbocation rearrangements are 1,2-hydride shifts and 1,2-methyl shifts (or more generally, alkyl shifts). leah4sci.comyoutube.com In these shifts, a hydrogen atom or a methyl group, along with its bonding pair of electrons, moves from an adjacent carbon atom to the carbocation center. youtube.comyoutube.com This typically occurs if the rearrangement leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary or benzylic carbocation). youtube.comyoutube.com

While Friedel-Crafts alkylation reactions are well-known for undergoing carbocation rearrangements, the electrophilic aromatic substitution for bromination does not typically involve a free carbocation that can rearrange in the same manner. libretexts.orgquora.comstackexchange.com The arenium ion (sigma complex) is resonance-stabilized and generally does not undergo skeletal rearrangement. libretexts.org However, in related reactions, such as the synthesis of starting materials or under different reaction conditions, the potential for such rearrangements should be considered. For example, the synthesis of 2-bromo-3-methylbutane (B93499) from neopentyl alcohol involves carbocation rearrangements. jcu.edu

Solvolysis Mechanisms

Solvolysis reactions are substitution reactions where the solvent acts as the nucleophile. vedantu.com The mechanism of solvolysis can be either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution), depending on the substrate, solvent, and leaving group. vedantu.comresearchgate.net

Sₙ1 reactions proceed through a carbocation intermediate and are therefore susceptible to rearrangements. youtube.compearson.com The stability of the potential carbocation is a key factor in determining the reaction pathway. Studies on the solvolysis of substituted benzyl (B1604629) chlorides and bromides have shown that the mechanism can shift from Sₙ1 to Sₙ2 depending on the electronic nature of the substituents on the benzene ring. researchgate.netnih.govnih.gov Electron-donating groups favor the Sₙ1 mechanism by stabilizing the benzylic carbocation, while electron-withdrawing groups favor the Sₙ2 mechanism. researchgate.net

While not directly involved in the primary synthesis of this compound from 3-methylbenzoic acid, understanding solvolysis mechanisms is relevant when considering potential side reactions or alternative synthetic routes involving related haloalkanes.

Catalytic Mechanisms in Cross-Coupling Reactions

The reactivity of the carbon-bromine bond in this compound is central to its role as a substrate in cross-coupling reactions. The presence of both an electron-withdrawing ester group and an electron-donating methyl group on the aromatic ring can influence the electronic properties of the aryl halide and, consequently, its reactivity in catalytic cycles.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity. uvic.camit.edu For a substrate like this compound, the general mechanistic framework for these reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. libretexts.orgnih.gov

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, which is presumed for this compound, consists of three primary steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new arylpalladium(II) intermediate. The rate of this step can be influenced by the electron density at the carbon atom bearing the bromine and the steric hindrance around the reaction site.

Transmetalation (for Suzuki-Miyaura type couplings): In reactions like the Suzuki-Miyaura coupling, the arylpalladium(II) intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. libretexts.orgchemspider.com The base activates the organoboron compound, facilitating the transfer of the organic group from boron to the palladium center. This forms a new diorganopalladium(II) complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. chemspider.comnih.gov This step forms the desired carbon-carbon or carbon-nitrogen bond in the product and regenerates the active Pd(0) catalyst, which can then enter a new catalytic cycle.

The choice of ligands coordinated to the palladium center is crucial as they can significantly impact the efficiency of each step in the catalytic cycle, influencing reaction rates and yields. uvic.ca For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. uvic.ca

While detailed mechanistic studies specifically on this compound are not extensively reported, the general principles of palladium catalysis are applicable. The following table provides an overview of typical conditions for palladium-catalyzed reactions involving aryl bromides.

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/Water80-100
Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene80-110

This table represents generalized conditions for these reaction types and may not be specific to this compound.

Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, provide a valuable alternative to palladium-catalyzed methods for the formation of C-N bonds. nih.gov These reactions are particularly relevant for the conversion of this compound into N-aryl or N-alkyl derivatives.

The mechanism of copper-catalyzed amination is still a subject of detailed investigation, but it is generally believed to proceed through a different pathway than the palladium-catalyzed counterpart. While a Cu(I)/Cu(III) cycle analogous to the Pd(0)/Pd(II) cycle has been proposed, other mechanisms involving Cu(I) and Cu(II) species are also considered.

A plausible mechanistic cycle for the copper-catalyzed amination of this compound is as follows:

Formation of a Copper-Amide Complex: The active Cu(I) catalyst reacts with the amine nucleophile in the presence of a base to form a copper-amide complex.

Oxidative Addition or Concerted Pathway: The aryl halide, this compound, then reacts with the copper-amide complex. This can occur via a formal oxidative addition to form a Cu(III) intermediate, or through a concerted mechanism.

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the desired C-N bond and regenerate the active copper catalyst.

The efficiency of copper-catalyzed aminations is often enhanced by the use of ligands, such as diamines or phenanthrolines, which can stabilize the copper intermediates and facilitate the catalytic cycle. The reaction conditions, including the choice of copper source, ligand, base, and solvent, are critical for achieving high yields.

A study on the regioselective amination of bromobenzoic acids reports the successful coupling of 2-bromo-3-methylbenzoic acid with aniline (B41778) using a copper catalyst, affording N-phenyl-3-methylanthranilic acid in 58% yield. This demonstrates the feasibility of C-N bond formation at the position of the bromine atom in a closely related substrate.

Below is a table summarizing typical conditions for copper-catalyzed amination reactions.

AmineCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
AnilineCu Powder/Cu₂ONoneK₂CO₃2-Ethoxyethanol (B86334)13058*

*Data for the coupling of 2-bromo-3-methylbenzoic acid with aniline.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Methyl 2-bromo-3-methylbenzoate

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.0 - 8.0 Multiplet
OCH₃ ~3.9 Singlet
Ar-CH₃ ~2.4 Singlet

This table is predictive and based on general principles of NMR spectroscopy.

Carbon NMR (¹³C NMR) for this compound

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would anticipate signals for the carbonyl carbon of the ester group, the aromatic carbons, the methoxy (B1213986) carbon, and the methyl carbon attached to the ring. doi.org The chemical shifts of the aromatic carbons are sensitive to the substituents on the ring, and thus can be used to confirm the positions of the bromo and methyl groups. cdnsciencepub.com For example, the carbon atom attached to the bromine would be expected to appear at a specific chemical shift. doi.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ester) ~166
Aromatic C-Br ~120
Aromatic C-CH₃ ~138
Aromatic CH 125 - 135
OCH₃ ~52
Ar-CH₃ ~20

This table is predictive and based on general principles of NMR spectroscopy and data for related compounds.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating the signals of directly bonded protons and carbons. In an HSQC spectrum of this compound, cross-peaks would appear between the signals of the aromatic protons and their directly attached carbon atoms, as well as between the methyl protons and their respective carbon atoms. This provides an unambiguous assignment of the proton and carbon signals, further confirming the molecular structure. While specific HSQC data for this compound is not available, its application would be a standard procedure in a thorough structural analysis.

Resolving Spectroscopic Discrepancies (e.g., Solvent Effects, Computational Predictions)

In some cases, the observed NMR spectra may show discrepancies from expected values. These can arise from various factors, including solvent effects. The choice of solvent can influence the chemical shifts of protons and carbons due to interactions between the solvent and the analyte. scilit.com For instance, aromatic solvents can induce significant shifts in the signals of nearby protons.

Computational methods can also be employed to predict NMR spectra. bruker.com These predictions, based on theoretical models of the molecule, can be compared with experimental data to resolve ambiguities and confirm assignments. bruker.com Discrepancies between experimental and predicted spectra can sometimes point to subtle structural features or conformational effects not initially considered.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) analysis, an increasingly important technique in analytical chemistry, provides information about the three-dimensional size and shape of an ion in the gas phase. This is determined by ion mobility spectrometry, where the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas is measured.

For this compound, a computed CCS value has been reported. This theoretical value, calculated using computational methods, provides an estimation of the ion's rotational average cross-sectional area. The computed CCS value for the protonated molecule [M+H]⁺ is 26.3 Ų. mdpi.com It is important to note that this is a theoretical prediction, and as of the current literature survey, no experimental CCS data from ion mobility spectrometry has been published for this specific compound. Experimental determination would be necessary to validate this computed value and provide a more accurate measure of its gas-phase conformation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester and substituted benzene (B151609) ring functionalities.

For comparative purposes, the IR spectra of related compounds can provide insights into the expected vibrational frequencies. For instance, the spectrum of methyl benzoate (B1203000), the parent compound, exhibits strong carbonyl (C=O) stretching vibrations. researchgate.net In this compound, the presence of the bromine atom and the methyl group on the aromatic ring will influence the electronic environment and, consequently, the exact positions and intensities of the absorption bands.

The key expected vibrational modes for this compound are summarized in the table below, based on typical ranges for similar aromatic esters.

Table 1: Predicted Infrared Spectroscopy Data for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
C=O (Ester) Stretching 1730 - 1715
C-O (Ester) Stretching 1300 - 1100
C-H (Aromatic) Stretching 3100 - 3000
C=C (Aromatic) Stretching 1600 - 1450
C-H (Methyl) Stretching 2960 - 2850
C-Br Stretching 680 - 515

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring.

A recent study on the synthesis of a modified betulin (B1666924) derivative mentions the use of ultraviolet (UV) spectroscopy in the characterization of the final product, which incorporates the this compound moiety. mdpi.comresearchgate.net This suggests that UV spectral data for the parent compound likely exists as part of this research, although it is not explicitly detailed in the main text of the publication. The absorption maxima (λmax) would be influenced by the substitution pattern on the benzene ring. The presence of the bromine atom and the methyl group, along with the ester functionality, will cause shifts in the absorption bands compared to unsubstituted benzene.

Based on data for similar compounds, the expected UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) or methanol (B129727) are presented in the table below.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Expected Wavelength (λmax)
π → π* (Benzene Ring) ~210 nm
π → π* (Benzene Ring, B-band) ~280 - 290 nm

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Despite a thorough search of chemical literature and crystallographic databases, including the Cambridge Structural Database (CSD), no published crystal structure for this compound has been found. Therefore, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, and atomic coordinates, are not currently available. The determination of its crystal structure would be a valuable contribution to the chemical sciences, offering a deeper understanding of its molecular geometry and packing in the solid state.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of Methyl 2-bromo-3-methylbenzoate. By solving approximations of the Schrödinger equation, DFT can determine various electronic properties.

Electronic Properties: The distribution of electrons within the molecule is key to its reactivity. Properties such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

In substituted benzoates, the nature and position of substituents significantly influence the electronic distribution. For this compound, the electron-withdrawing bromine atom and the electron-donating methyl group, along with the methyl ester group, create a complex electronic environment on the aromatic ring. DFT calculations can precisely map this through properties like the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Reactivity Prediction: DFT calculations can predict the regioselectivity of reactions like electrophilic aromatic substitution. For instance, in a study of related substituted benzenes, DFT at the B3LYP/aug-cc-pVDZ level of theory was used to analyze the directing effects of substituents by examining atomic charges and the coefficients of the frontier orbitals. While the HOMO atomic coefficients for some substituted benzoates can sometimes provide ambiguous predictions, charge distribution models like Mulliken and Hirshfeld charges often correlate well with experimental outcomes. For methyl benzoate (B1203000), both Mulliken and Hirshfeld charges correctly predict the meta-directing nature of the ester group in electrophilic substitutions. The presence of the bromo and methyl groups in this compound would further modulate this reactivity, a feature that can be precisely modeled with DFT.

Table 1: Calculated Electronic Properties of Related Benzoate Derivatives (Illustrative)

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predicted Reactivity Sites (Electrophilic Attack)
Methyl Benzoate -7.21 -0.89 6.32 Meta position
Bromobenzene -6.90 -0.35 6.55 Ortho and para positions

Note: These values are illustrative and based on typical DFT calculation results for these molecules. Actual values may vary based on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational preferences and interactions with its environment over time.

Conformational Analysis: The presence of the methyl ester group introduces a degree of conformational flexibility around the C(aryl)-C(ester) bond. The orientation of the ester group relative to the benzene (B151609) ring can be influenced by steric hindrance from the adjacent bromo and methyl groups. A conformational analysis of related 2-substituted methyl benzoates has shown that these molecules can exist in different planar and non-planar conformations, with the relative stability of cis and trans conformers being influenced by the substituents. MD simulations can explore the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them.

Intermolecular Interactions: MD simulations are also invaluable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations can reveal the nature and strength of non-covalent interactions, including:

Dipole-dipole interactions: The polar ester group and the carbon-bromine bond create a molecular dipole, leading to electrostatic interactions.

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in molecular recognition and crystal engineering.

Studies on halogenated organic molecules have used MD simulations to characterize these specific intermolecular forces. For this compound, simulations could model its behavior in different solvents or its binding within a protein active site, providing insights into the specific atoms and interactions that govern its solubility and binding affinity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined property.

For this compound, various properties can be predicted using QSPR models. Public databases like PubChem provide computed properties for this molecule, which are often derived from large-scale QSPR models. nih.gov

Table 2: QSPR-Predicted Properties for this compound

Property Predicted Value Method/Source
Molecular Weight 229.07 g/mol PubChem
XLogP3 2.8 PubChem (XLogP3 3.0)
Hydrogen Bond Donor Count 0 PubChem (Cactvs)
Hydrogen Bond Acceptor Count 2 PubChem (Cactvs)
Rotatable Bond Count 2 PubChem (Cactvs)
Polar Surface Area 26.3 Ų PubChem (Cactvs)

Source: PubChem CID 10823279. nih.gov These properties are computationally generated.

QSPR models are widely used in drug discovery and environmental science to predict properties like toxicity, bioavailability, and environmental fate. For instance, QSPR studies on benzoic acids have been used to predict their toxicity to various organisms by correlating it with descriptors like the partition coefficient (logP) and electronic parameters like LUMO energy. nih.gov

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of potential drugs.

While specific docking studies involving this compound are not widely reported, the principles can be applied to understand its potential as a ligand for various biological targets. Docking studies on structurally similar substituted benzoic acids have shown that they can bind to the active sites of proteins like Mcl-1 and Bfl-1, which are involved in apoptosis. nih.gov In these studies, the benzoic acid moiety often forms key hydrogen bonds with residues in the binding pocket, while the substituents engage in hydrophobic or other interactions.

For this compound, a docking study would involve:

Obtaining the 3D structure of a target protein.

Generating a 3D conformation of the ligand.

Using a docking algorithm to place the ligand in the binding site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity.

The results of such a study could predict the binding mode and affinity of this compound to a given target, providing a hypothesis for its potential biological activity that could then be tested experimentally. For example, studies on other food additives have used molecular docking to investigate their interactions with DNA and proteins like p53. bohrium.com

Applications in Advanced Organic Synthesis

Synthesis of Biologically Active Compounds

The strategic placement of the bromo, methyl, and ester functional groups on the aromatic ring of Methyl 2-bromo-3-methylbenzoate makes it an invaluable precursor in the synthesis of various biologically active molecules.

Pharmaceutical Precursors and Drug Development

This compound is utilized as a pharmaceutical intermediate. chemicalbook.com Its structural features are incorporated into the synthesis of more complex molecules with potential therapeutic properties. For instance, related bromo- and methyl-substituted benzoates are key intermediates in the production of various bioactive molecules, including those with anti-inflammatory and analgesic properties. chemimpex.com The ability to undergo further chemical transformations makes it a valuable starting material in drug discovery and development pipelines. chemimpex.com

An analog, Methyl 2-amino-5-bromo-3-methylbenzoate, has been investigated for its medicinal properties and its ability to inhibit protein synthesis, highlighting the importance of the substituted benzoate (B1203000) scaffold in medicinal chemistry. biosynth.comnih.gov

Agrochemicals

The development of new agrochemicals often relies on the synthesis of complex organic molecules. Substituted anthranilic acids, which can be derived from precursors like this compound, are valuable intermediates for the production of agricultural chemicals. google.com The core structure provided by this compound can be elaborated to create novel pesticides and herbicides. The reactivity of the bromine atom allows for cross-coupling reactions, a common strategy in the synthesis of modern agrochemicals.

Building Block for Complex Molecular Architectures

The inherent reactivity and specific stereochemistry of this compound make it an ideal building block for the construction of complex and well-defined three-dimensional structures. frontiersin.org

Synthesis of Betulin (B1666924) Derivatives

One notable application of this compound is in the chemical modification of natural products, such as betulin. researchgate.net Betulin, a pentacyclic triterpene, can be chemically derivatized to enhance its biological activity. mdpi.com In one reported synthesis, this compound is used to esterify the hydroxyl group of a modified betulin molecule, resulting in a novel derivative. researchgate.net The synthesis of such derivatives is of interest due to the potential antiproliferative and cytotoxic activities of modified betulin compounds against various cancer cell lines. mdpi.comnih.gov The introduction of the 2-bromo-3-methylbenzoyl group can significantly influence the pharmacological properties of the parent betulin molecule. scielo.br

Formation of Substituted Anthranilic Acid Derivatives

Substituted anthranilic acids are important intermediates in organic synthesis. cdnsciencepub.com While direct synthesis routes from this compound are not explicitly detailed in the provided results, the general transformation of brominated and methylated benzoic acid derivatives to anthranilic acids is a known synthetic pathway. nih.gov For example, the amination of related brominated benzoic acid derivatives can lead to the formation of anthranilic acids. These compounds, in turn, are precursors to a variety of heterocyclic systems and other complex organic molecules. google.comcdnsciencepub.com

Development of Specialty Chemicals and Materials

Beyond pharmaceuticals and agrochemicals, this compound is categorized as a specialty chemical. echemi.com This classification implies its use in the synthesis of a range of products with specific functions. Its utility as a building block extends to the creation of fine chemicals and advanced materials. innospk.com The reactive nature of the compound allows for its incorporation into polymers or other materials where specific electronic or physical properties are desired. The presence of the bromine atom, for instance, can be exploited for subsequent polymerization or modification reactions.

Catalysis and Ligand Design

The application of this compound in catalysis is often indirect, with the compound acting as a key starting material for creating molecules with specific catalytic functions. Its structural features are particularly amenable to transformations that are fundamental to modern organic synthesis.

In the realm of ligand design , this compound has been utilized in the synthesis of novel phosphorus-based ligands. For instance, it is a starting component in the multi-step synthesis of a triphosphorus ligand named Tribi. researchgate.net This process begins with a Suzuki-Miyaura coupling reaction involving the this compound, demonstrating how the bromo group can be functionalized to build a larger molecular scaffold. researchgate.net The resulting intermediate undergoes several further transformations to ultimately yield the complex triphosphorus ligand, which has shown excellent activity and regioselectivity in industrial applications like the hydroformylation of olefins. researchgate.net

This compound also plays a role as a crucial reactant in sophisticated catalytic reactions . It has been employed as a bulky arylating reagent in palladium-catalyzed processes. One notable example is its use in the enantioselective assembly of ferrocenes that possess both axial and planar chirality. nih.gov In this complex transformation, this compound reacts with an ortho-ferrocene-tethered aryl iodide in a process that involves a palladium/chiral norbornene cooperative catalysis system. nih.gov The reaction proceeds with high yields and excellent stereoselectivity. nih.gov

Furthermore, this compound has been used as a coupling partner in other significant catalytic reactions. It has been reacted with alkynyl tetracoordinate borons in a nickel-catalyzed assembly of axially chiral alkenes. dicp.ac.cn Research has also shown its utility in Suzuki-Miyaura coupling reactions under aqueous conditions to produce biaryl compounds with high enantioselectivity. chemrxiv.org Additionally, it has been a substrate in Catellani-type reactions for the synthesis of complex triaryl scaffolds, showcasing its versatility in C-H activation strategies. rsc.org

The following table provides a summary of selected catalytic applications involving this compound:

Reaction TypeRole of this compoundCatalyst SystemProduct TypeRef.
Ligand SynthesisStarting Material-Triphosphorus Ligand (Tribi) researchgate.net
Asymmetric AssemblyBulky Arylating ReagentPd(OPiv)₂ / MePhos / Chiral NorborneneAxially and Planar Chiral Ferrocenes nih.gov
Cross-CouplingCoupling PartnerNi(cod)₂ / Chiral LigandAxially Chiral Alkenes dicp.ac.cn
Suzuki-Miyaura CouplingCoupling PartnerWater-Soluble PQX-based CatalystChiral Biaryls chemrxiv.org
Catellani-Type ReactionReactantPd-precatalyst / Chiral NorborneneVicinal Triaryl Scaffolds rsc.org
Cacchi ReactionReactantPd(OAc)₂ / Chiral N,P-LigandAtropisomeric 3-Arylindoles snnu.edu.cn

Environmental and Safety Considerations in Research Settings

Waste Management and Disposal Procedures

Proper disposal of chemical waste is paramount to ensure the safety of personnel and minimize environmental impact. For compounds like Methyl 2-bromo-3-methylbenzoate, waste should be managed as hazardous. providence.edu

Waste Segregation and Collection:

All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, should be collected in designated, properly labeled, and sealed containers. providence.edu

Inert absorbent materials, such as sand or vermiculite, should be used to absorb any liquid waste before placing it in a suitable, closed container for disposal. providence.eduilo.org

It is crucial to avoid mixing this waste with incompatible materials. fgcu.edu

Disposal Methods:

Disposal of this compound must be in accordance with local, state, and federal regulations.

The primary method of disposal for brominated organic compounds is typically incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound.

Under no circumstances should this chemical be disposed of down the drain, as it can be harmful to aquatic organisms. providence.eduilo.org

In the event of a spill, the area should be evacuated, and if safe to do so, the spill should be contained using an absorbent material. fgcu.edukent.edu For large spills, professional emergency services should be contacted immediately. kent.edu

Safety Protocols for Handling Brominated Organic Compounds

Working with brominated organic compounds like this compound necessitates strict adherence to safety protocols to prevent exposure and ensure a safe laboratory environment. providence.edufgcu.edukent.edu

Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling brominated compounds. fgcu.edukent.edu

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or fluorinated rubber for neat bromine)To prevent skin contact. Gloves must be inspected before use and disposed of properly. providence.edukent.edu
Eye Protection Chemical splash goggles or a face shieldTo protect eyes from splashes and vapors. providence.edukent.edu
Body Protection A lab coat, closed-toe shoes, and long pantsTo protect skin from accidental contact. kent.edu
Respiratory Protection A respirator with an appropriate cartridgeTo be used in situations where ventilation is inadequate or when exposure limits may be exceeded. fgcu.edukent.edu

Engineering Controls:

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. fgcu.edukent.edu

Safety showers and eyewash stations must be readily accessible in the work area. gasdetection.com

Handling and Storage:

Avoid direct contact with the skin, eyes, and clothing. providence.edukent.edu

Do not inhale vapors or mists. providence.edu

Containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area. providence.edufgcu.edu

Opened containers must be carefully resealed to prevent leakage. providence.edu

Biodegradability and Environmental Fate Studies

The environmental impact of a chemical is largely determined by its persistence, bioaccumulation potential, and toxicity. While specific studies on this compound are not widely available, the behavior of related brominated compounds can provide some insight.

Many brominated flame retardants, a major class of brominated compounds, have been identified as persistent, bioaccumulative, and toxic. nih.gov The persistence of brominated compounds can vary significantly. For instance, some brominated diphenyl ethers are very persistent in soil, while other compounds like 2,4,6-tribromophenol (B41969) can degrade more quickly. diva-portal.org

Anaerobic conditions have been shown to facilitate the debromination of some brominated chemicals, a process that can sometimes increase their toxicity. nih.gov Given that this compound is slightly soluble in water, there is a potential for it to enter aquatic systems. chemicalbook.com The substance is presumed to be harmful to aquatic organisms. ilo.org

Further research is needed to fully understand the biodegradability and environmental fate of this compound. The general concern with brominated compounds warrants careful management to prevent environmental release. gasdetection.com

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight229.07 g/mol
LogP2.54
Purity (HPLC)≥98%
¹H NMR (CDCl₃, 400 MHz)δ 7.73 (s, 2H), 3.90 (s, 3H), 2.46 (s, 6H)

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • ¹H NMR: Use CDCl₃ at 400 MHz to observe aromatic protons (δ 7.73, singlet) and methyl groups (δ 3.90 for methoxy, δ 2.46 for methyl) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode confirms molecular ion [M+H]⁺ at m/z 229.07 .
  • HPLC: C18 column (MeOH:H₂O 70:30) to verify purity (>98%) and detect isomers .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Adopt protocols for halogenated aromatic esters:

  • Engineering Controls: Use fume hoods with ≥100 fpm airflow to limit inhalation exposure .
  • PPE: Nitrile gloves, goggles, and lab coats.
  • Decontamination: Immediate washing with 10% NaHCO₃ for spills; avoid acetone (reacts with bromine) .
  • Storage: In amber glass at 2–8°C under nitrogen to prevent hydrolysis .

Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at the ortho position activates the aryl ring for Suzuki-Miyaura or Ullmann couplings.

  • Case Study: Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 3:1, 80°C) yields biphenyl derivatives.
  • Challenges: Steric hindrance from the ortho methyl group reduces coupling efficiency (yields drop from 85% to 60% vs. para-substituted analogs) .

Q. Table 2: Optimized Coupling Conditions

ParameterValue
CatalystPd(OAc)₂ (2 mol%)
LigandXPhos (4 mol%)
SolventToluene/EtOH (3:1)
Temperature100°C, 12 h
Yield60–65%

Advanced: What computational methods predict regioselectivity in electrophilic substitution?

Q. Table 3: Comparative Reactivity of Brominated Esters

Compound (CAS)Nitration Rate (M⁻¹s⁻¹)Suzuki Yield (%)
131001-86-0 (ortho)0.2860
7697-28-1 (para)0.4585

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